3-(3-Carboxyphenyl)-5-methoxybenzoic acid CAS number 1261905-12-7
3-(3-Carboxyphenyl)-5-methoxybenzoic acid CAS number 1261905-12-7
An In-Depth Technical Guide to 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (CAS No. 1261905-12-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, also known as 5-methoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid. The document delineates its chemical identity, structural features, and key physicochemical properties. A detailed, plausible synthetic pathway via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is presented, complete with a step-by-step experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, this guide outlines standard analytical techniques for the structural elucidation and purity assessment of the compound. Potential applications in medicinal chemistry and materials science are also explored, providing a forward-looking perspective for researchers in the field.
Introduction
3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a biphenyl derivative characterized by carboxylic acid moieties at the 3 and 3' positions and a methoxy group at the 5 position. The rigid biphenyl scaffold, combined with the functional handles of two carboxylic acids and a methoxy group, makes this molecule an intriguing building block for supramolecular chemistry, coordination polymers, and as a scaffold in drug discovery. Its structural alerts suggest potential for development into novel therapeutic agents or functional materials.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is provided in the table below.
| Property | Value | Source |
| CAS Number | 1261905-12-7 | [1][2][3][4][5][6] |
| Molecular Formula | C15H12O5 | [1][4] |
| Molecular Weight | 272.25 g/mol | [1][2][4] |
| IUPAC Name | 3-(3-Carboxyphenyl)-5-methoxybenzoic acid | |
| Synonym | 5-Methoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid | [7] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Predicted to be soluble in polar organic solvents like DMF, DMSO, and alcohols. |
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[8][9][10][11][12] The proposed retrosynthetic analysis identifies (3,5-bis(methoxycarbonyl)phenyl)boronic acid and methyl 3-bromo-5-methoxybenzoate as suitable starting materials. Subsequent hydrolysis of the resulting diester yields the target dicarboxylic acid.
Synthetic Scheme
Caption: Proposed synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
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To a flame-dried round-bottom flask, add (3,5-bis(methoxycarbonyl)phenyl)boronic acid (1.0 equiv), methyl 3-bromo-5-methoxybenzoate (1.0 equiv), and potassium carbonate (2.0 equiv).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv).
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Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
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Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield dimethyl 5'-methoxy-[1,1'-biphenyl]-3,5-dicarboxylate.
Step 2: Saponification
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Dissolve the purified diester from Step 1 in a mixture of methanol and water.
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Add an excess of sodium hydroxide (3.0-4.0 equiv) and stir the mixture at reflux for 4-6 hours.
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Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which should induce precipitation of the dicarboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[8][11][12]
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 3-bromo-5-methoxybenzoate to form a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., potassium carbonate) to form a boronate species. This species then transfers its aryl group to the Pd(II) complex, replacing the bromide.
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Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biphenyl system and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Analytical Characterization
To confirm the identity and purity of the synthesized 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a suite of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methoxy group protons around 3.8-4.0 ppm. A broad singlet for the carboxylic acid protons above 10 ppm. |
| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon, and the carbonyl carbons of the carboxylic acids. |
| FT-IR | A broad O-H stretching band for the carboxylic acids (2500-3300 cm⁻¹). A sharp C=O stretching band around 1700 cm⁻¹. C-O stretching bands for the ether and carboxylic acid groups. Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (272.25 g/mol ). |
| HPLC | A single major peak indicating the purity of the compound. |
Potential Applications
Medicinal Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The dicarboxylic acid functionality of this molecule allows for the formation of salts to improve solubility or for derivatization to amides, esters, or other functional groups to modulate pharmacokinetic and pharmacodynamic properties. The methoxy group can influence metabolic stability and receptor binding. This compound could serve as a starting point for the synthesis of inhibitors for various enzymes or as ligands for nuclear receptors.
Materials Science
The rigid, angular structure and the presence of two carboxylic acid groups make 3-(3-Carboxyphenyl)-5-methoxybenzoic acid an excellent candidate as a linker for the construction of Metal-Organic Frameworks (MOFs) or hydrogen-bonded organic frameworks. These materials have potential applications in gas storage and separation, catalysis, and sensing.
Safety and Handling
As with any chemical, 3-(3-Carboxyphenyl)-5-methoxybenzoic acid should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a versatile chemical building block with significant potential in both medicinal chemistry and materials science. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably achieved through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. This guide provides a solid foundation for researchers interested in exploring the synthesis and applications of this intriguing molecule.
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